3-Chloro-1,1-diphenylpropan-2-one
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Overview
Description
3-Chloro-1,1-diphenylpropan-2-one is an organic compound with the molecular formula C15H13ClO. It is a crystalline solid that is not soluble in water but is soluble in organic solvents like ethanol and ether . This compound is used in various chemical reactions and has applications in scientific research and industry.
Biochemical Analysis
Biochemical Properties
. It is known that this compound can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is largely dependent on the specific biochemical context .
Cellular Effects
It is speculated that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is speculated that this compound may exhibit changes in its effects over time, potentially due to factors such as stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
It is speculated that this compound may exhibit threshold effects, as well as potentially toxic or adverse effects at high doses .
Metabolic Pathways
It is believed that this compound may interact with various enzymes or cofactors, potentially influencing metabolic flux or metabolite levels .
Transport and Distribution
It is speculated that this compound may interact with transporters or binding proteins, potentially influencing its localization or accumulation .
Subcellular Localization
It is speculated that this compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Chloro-1,1-diphenylpropan-2-one can be synthesized through several methods. One common method involves the reaction of benzyl chloride with benzaldehyde in the presence of a base, followed by chlorination . The reaction conditions typically include:
Temperature: Room temperature to 50°C
Solvent: Organic solvents like dichloromethane or toluene
Catalyst: Base such as sodium hydroxide or potassium carbonate
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The product is then purified through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-1,1-diphenylpropan-2-one undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding carboxylic acids.
Reduction: Can be reduced to form alcohols.
Substitution: Can undergo nucleophilic substitution reactions to replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of 3-chloro-1,1-diphenylpropan-2-ol.
Substitution: Formation of various substituted diphenylpropan-2-ones.
Scientific Research Applications
3-Chloro-1,1-diphenylpropan-2-one is used in various scientific research applications, including:
Chemistry: As a precursor in the synthesis of polyphenylene dendrimers and other complex organic molecules.
Biology: Used in the study of enzyme-catalyzed reactions and as a model compound in biochemical assays.
Medicine: Investigated for its potential pharmacological properties and as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Used in the production of specialty chemicals and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of 3-Chloro-1,1-diphenylpropan-2-one involves its interaction with various molecular targets and pathways. For example, in asymmetric hydrogenation reactions, it acts as a substrate that is reduced in the presence of a catalyst, such as a ruthenium complex . The specific optical rotation of the synthesized products indicates the formation of chiral compounds, which are important in pharmaceutical applications .
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-1-phenylpropan-1-one
- 1,3-Diphenyl-2-propanone
- 3-Chloro-2-methyl-1-propene
Uniqueness
3-Chloro-1,1-diphenylpropan-2-one is unique due to its specific structure, which allows it to undergo a variety of chemical reactions and be used in diverse applications. Its ability to form chiral compounds through asymmetric hydrogenation makes it particularly valuable in the synthesis of pharmaceuticals .
Properties
IUPAC Name |
3-chloro-1,1-diphenylpropan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO/c16-11-14(17)15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,15H,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDKZWKIFDIVPDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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